Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzoic acid and contains a bromine atom, a methoxy group, and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate can be synthesized through a multi-step process involving the bromination of a benzoic acid derivative followed by esterification. The typical synthetic route involves:
Esterification: The reaction of the brominated benzoic acid derivative with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (NH2R) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and ester hydrolysis, which can lead to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate can be compared with other similar compounds such as:
Methyl 4-bromobenzoate: Lacks the methoxy and oxoethoxy groups, making it less reactive in certain substitution reactions.
Methyl 2-bromo-5-methoxybenzoate: Contains a bromine atom and a methoxy group but in different positions, leading to different reactivity and applications.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C12H13BrO5 |
---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate |
InChI |
InChI=1S/C12H13BrO5/c1-16-11(14)7-18-6-8-5-9(13)3-4-10(8)12(15)17-2/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
CPKMUNVQGOXPKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COCC1=C(C=CC(=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.